NU6102

Description

Propriétés

IUPAC Name |

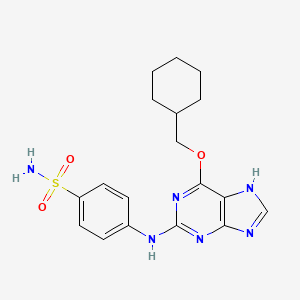

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3S/c19-28(25,26)14-8-6-13(7-9-14)22-18-23-16-15(20-11-21-16)17(24-18)27-10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H2,19,25,26)(H2,20,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXORKPNCHJYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274438 | |

| Record name | nu6102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444722-95-6 | |

| Record name | NU 6102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444722956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nu6102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-6102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5J53DR704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NU6102's Mechanism of Action on the Cell Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NU6102, a potent inhibitor of cyclin-dependent kinases (CDKs), with a specific focus on its effects on the cell cycle. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

This compound is a cell-permeable, 2,6-disubstituted purine (B94841) compound that functions as a potent and ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). By targeting these key regulators of the cell cycle, this compound effectively halts cell cycle progression, primarily inducing a G2/M phase arrest in asynchronously growing cell lines and a G1/S arrest in cells synchronized by serum starvation.[1] This targeted inhibition ultimately leads to anti-proliferative effects and, in some cases, apoptosis.

The primary molecular mechanism involves the inhibition of the kinase activity of CDK1/cyclin B and CDK2/cyclin A3 complexes.[2][3] This prevents the phosphorylation of key downstream substrates, most notably the Retinoblastoma protein (Rb). The inhibition of Rb phosphorylation is a critical event that prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase Complex | IC50 (nM) |

| CDK2/cyclin A3 | 5.4[2][3] |

| CDK1/cyclin B | 9.5[2][3] |

| CDK2/cyclin E | 22 |

| ROCKII | 600[2] |

| PDK1 | 800[2] |

| DYRK1A | 900[2] |

| CDK4/D1 | 1600[2] |

Table 2: Cellular Effects of this compound

| Cell Line/Condition | Parameter | Value |

| SKUT-1B | LC50 (24h exposure) | 2.6 µM[1] |

| CDK2 WT MEFs | GI50 | 14 µM[1] |

| CDK2 KO MEFs | GI50 | >30 µM[1] |

| Human MCF-7 breast carcinoma | GI50 | 8 µM |

Signaling Pathway

The following diagram illustrates the core signaling pathway through which this compound exerts its effects on the cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

For suspension cells, collect by centrifugation.

-

Count cells to ensure a concentration of approximately 1 x 10^6 cells per sample.

-

-

Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with 5 mL of PBS, centrifuging at 800 x g for 5 minutes after each wash.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

-

Gate on single cells to exclude doublets and aggregates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

This protocol is used to detect the phosphorylation status of Rb protein, a key substrate of CDK2.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (Ser807/811) antibody

-

Mouse anti-total-Rb antibody

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

Procedure:

-

Protein Extraction:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control like β-actin.

-

In Vitro Kinase Assay

This protocol is used to directly measure the inhibitory effect of this compound on the kinase activity of CDK1/cyclin B and CDK2/cyclin A3.

Materials:

-

Recombinant active CDK1/cyclin B and CDK2/cyclin A3 enzymes

-

Histone H1 (as a substrate)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, the CDK enzyme, and the substrate (Histone H1).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle.

References

The CDK Selectivity Profile of NU6102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU6102 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK1 and CDK2. This technical guide provides a comprehensive overview of the CDK selectivity profile of this compound, presenting quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visual representations of the key signaling pathways influenced by this compound. The information herein is intended to support further research and drug development efforts centered on CDK inhibition.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound, a purine (B94841) derivative, has emerged as a powerful tool for studying the biological functions of specific CDKs due to its high potency and selectivity. This document details the inhibitory profile of this compound against a panel of kinases, outlines common experimental procedures for determining such profiles, and illustrates the compound's impact on crucial cellular signaling pathways.

CDK Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against a range of cyclin-dependent kinases and other kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the compound's strong preference for CDK1 and CDK2.

| Kinase Target | Cyclin Partner | IC50 |

| CDK2 | Cyclin A3 | 5.4 nM [1] |

| CDK1 | Cyclin B | 9.5 nM [1] |

| ROCKII | - | 0.6 µM[1] |

| PDK1 | - | 0.8 µM[1] |

| DYRK1A | - | 0.9 µM[1] |

| CDK4 | - | 1.6 µM [1] |

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and reproducible biochemical assays. Below are detailed methodologies for common assays used in the field of kinase inhibitor profiling.

Radiometric Kinase Assay (Filter Binding Assay)

This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) onto a substrate by the kinase.

Materials:

-

Kinase (e.g., CDK2/Cyclin A)

-

Substrate (e.g., Histone H1)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound (or other inhibitor) at various concentrations

-

Phosphocellulose paper

-

Wash buffer (e.g., 1% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Add serially diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabel.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen®)

This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase.

Materials:

-

Kinase (e.g., CDK2/Cyclin E1)

-

Europium-labeled anti-tag antibody (specific to the kinase)

-

Alexa Fluor® 647-labeled kinase tracer

-

Kinase buffer

-

This compound (or other inhibitor) at various concentrations

-

384-well microplate

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Prepare a solution of the kinase and the europium-labeled antibody in the kinase buffer.

-

In a 384-well plate, add the serially diluted this compound or vehicle control.

-

Add the kinase/antibody solution to all wells.

-

Add the fluorescent tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the FRET signal on a compatible plate reader. The FRET signal is generated when both the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer are bound to the kinase.

-

In the presence of an inhibitor like this compound, the tracer is displaced, leading to a decrease in the FRET signal.

-

Calculate the IC50 value from the dose-response curve of the FRET signal versus inhibitor concentration.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Kinase (e.g., CDK2/Cyclin A2)

-

Substrate

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

This compound (or other inhibitor) at various concentrations

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White opaque microplate

-

Luminometer

Procedure:

-

Set up the kinase reaction in a microplate well by combining the kinase, substrate, and kinase buffer.

-

Add the serially diluted this compound or vehicle control.

-

Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 30 minutes).[3]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

-

Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[2]

-

Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This compound exerts its cellular effects by inhibiting key regulators of the cell cycle. This leads to cell cycle arrest, primarily at the G2/M transition, and impacts critical signaling pathways such as the Retinoblastoma (Rb) pathway.

The Retinoblastoma (Rb) Signaling Pathway

The Rb protein is a tumor suppressor that controls the G1/S checkpoint by sequestering the E2F transcription factor. Phosphorylation of Rb by CDKs, including CDK2, leads to the release of E2F, allowing the transcription of genes necessary for S-phase entry. This compound, by inhibiting CDK2, prevents the hyperphosphorylation of Rb, thus maintaining its inhibitory grip on E2F and blocking cell cycle progression.[4][5]

G2/M Cell Cycle Arrest

This compound has been shown to induce a G2/M cell cycle arrest.[4] This is consistent with its potent inhibition of CDK1/Cyclin B, the master regulator of the G2/M transition. Inhibition of CDK1 prevents the phosphorylation of numerous substrates required for entry into mitosis, leading to cell cycle arrest at this checkpoint.

Experimental Workflow for Kinase Inhibition Profiling

A typical workflow for assessing the selectivity of a kinase inhibitor like this compound involves a multi-step process, from initial high-throughput screening to detailed IC50 determination.

Conclusion

This compound is a highly potent and selective inhibitor of CDK1 and CDK2, with significantly less activity against other kinases such as CDK4. This selectivity profile makes it an invaluable research tool for dissecting the specific roles of CDK1 and CDK2 in cellular processes. The methodologies described provide a framework for the continued investigation of this compound and the development of next-generation CDK inhibitors. The ability of this compound to induce G2/M cell cycle arrest and inhibit the Rb pathway underscores its potential as a lead compound in the development of novel anti-cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. promega.jp [promega.jp]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Sequential targeting of retinoblastoma and DNA synthesis pathways is a therapeutic strategy for sarcomas that can be monitored in real-time - PMC [pmc.ncbi.nlm.nih.gov]

NU6102: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of NU6102, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Since its discovery, this compound has served as a valuable tool for studying the roles of these kinases in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. This whitepaper details the discovery of this compound, its chemical structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays used in its characterization. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.

Discovery and Chemical Structure

This compound, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant advancement from earlier lead compounds, demonstrating substantially improved potency.[2]

Chemical Structure:

-

IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yl]amino]benzenesulfonamide[4]

-

Molecular Formula: C₁₈H₂₂N₆O₃S[5]

-

Molecular Weight: 402.47 g/mol [5]

-

CAS Number: 444722-95-6[5]

The chemical structure of this compound features a purine (B94841) scaffold, a common feature in ATP-competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the kinase active site.[1][3]

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.

Table 1: In vitro Inhibitory Activity of this compound against Various Kinases

| Kinase Target | IC₅₀ (nM) |

| CDK1/cyclin B | 9.5[1][3] |

| CDK2/cyclin A | 5.4[1][3] |

| CDK4 | 1600[1] |

| DYRK1A | 900[1] |

| PDK1 | 800[1] |

| ROCKII | 600[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Value (µM) | Reference |

| SKUT-1B | LC₅₀ (24h exposure) | 2.6 | [5] |

| CDK2 WT MEFs | GI₅₀ | 14 | [5] |

| CDK2 KO MEFs | GI₅₀ | >30 | [5] |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.

-

CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.

-

CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase progression, respectively.

By inhibiting these kinases, this compound induces cell cycle arrest, primarily at the G2/M phase, and can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by this compound is the prevention of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 5. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency and IC50 of NU6102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU6102 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are key regulators of the cell cycle.[1][2] Its ability to arrest cell cycle progression makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro potency and IC50 of this compound, details the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Data Presentation: In Vitro Potency and IC50 of this compound

The inhibitory activity of this compound has been quantified against a panel of protein kinases, demonstrating high potency for CDK1 and CDK2. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized below.

| Target Kinase | Cyclin Partner | IC50 (nM) |

| CDK2 | Cyclin A3 | 5.4[1][2] |

| CDK1 | Cyclin B | 9.5[1][2] |

| CDK4 | - | 1600[1][2] |

| DYRK1A | - | 900[1][2] |

| PDK1 | - | 800[1][2] |

| ROCKII | - | 600[1][2] |

Table 1: Biochemical IC50 Values of this compound against various kinases.

The cellular effects of this compound have been evaluated in various cancer cell lines, leading to growth inhibition and cell cycle arrest.

| Cell Line | Cell Type | Parameter | Value (µM) | Exposure Time (h) |

| SKUT-1B | Uterine Leiomyosarcoma | LC50 | 2.6 | 24[1][2] |

| CDK2 WT MEFs | Mouse Embryonic Fibroblasts | GI50 | 14 | Not Specified[1] |

| CDK2 KO MEFs | Mouse Embryonic Fibroblasts | GI50 | >30 | Not Specified[1] |

Table 2: Cellular Potency of this compound in different cell lines.

Experimental Protocols

The determination of this compound's in vitro potency involves biochemical assays to measure direct kinase inhibition and cell-based assays to assess its effects on cell proliferation and viability.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of this compound against CDK2/cyclin A using a radiometric filter binding assay with Histone H1 as a substrate.

Materials:

-

Recombinant human CDK2/cyclin A enzyme

-

Histone H1 (substrate)

-

This compound (test inhibitor)

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the CDK2/cyclin A enzyme, and the Histone H1 substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Histone H1 will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific binding.

-

Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., SKUT-1B) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., SKUT-1B)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24 hours).[1]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the LC50 value.

Mandatory Visualization

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting CDK1 and CDK2, which are crucial for cell cycle progression. The diagram below illustrates the canonical CDK2/Rb/E2F signaling pathway that is disrupted by this compound, leading to cell cycle arrest at the G1/S and G2/M checkpoints.[3][4][5]

Caption: Simplified signaling pathway of this compound action on cell cycle progression.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

Caption: General experimental workflow for in vitro IC50 determination.

References

The Biological Effects of NU6102 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of NU6102, a potent inhibitor of cyclin-dependent kinases (CDKs), in various cancer cell lines. This document details the mechanism of action of this compound, its impact on cell cycle progression and apoptosis, and its effects on key signaling pathways. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using the Graphviz DOT language.

Core Mechanism of Action: Inhibition of CDK1 and CDK2

This compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[2] this compound exhibits high potency against these kinases, with IC50 values of 9.5 nM for CDK1/cyclin B and 5.4 nM for CDK2/cyclin A3.[3] The compound shows selectivity for CDK1 and CDK2 over other kinases such as CDK4.[3] By inhibiting CDK1 and CDK2, this compound effectively halts the progression of the cell cycle, leading to growth arrest and, in many cases, apoptosis of cancer cells.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, detailing its inhibitory concentrations for kinase activity, cell growth, and cytotoxicity.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 9.5 |

| CDK2/cyclin A3 | 5.4 |

| CDK4 | 1600 |

| DYRK1A | 900 |

| PDK1 | 800 |

| ROCKII | 600 |

Data sourced from MedchemExpress.[3]

Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Value (µM) | Notes |

| SKUT-1B | Uterine Leiomyosarcoma | LC50 (24h) | 2.6 | Induces G2 arrest and inhibits Rb phosphorylation.[4] |

| CDK2 WT MEFs | Mouse Embryonic Fibroblasts | GI50 | 14 | Selectively inhibits the growth of CDK2 wild-type cells.[4] |

| CDK2 KO MEFs | Mouse Embryonic Fibroblasts | GI50 | >30 | Demonstrates CDK2-dependent growth inhibition.[4] |

| HCT 116 | Colon Carcinoma | - | - | More potent than olomoucine (B1683950) or NU-2058.[5] |

Effects on Cell Cycle and Apoptosis

Cell Cycle Arrest

A primary consequence of CDK1 and CDK2 inhibition by this compound is the induction of cell cycle arrest. The specific phase of arrest can depend on the cellular context and experimental conditions. In asynchronously growing cancer cell lines, this compound treatment typically leads to a G2/M phase arrest.[1] However, in cells that are synchronized and then released from serum starvation, a G1/S arrest is observed.[1] This dual effect highlights the critical roles of CDK2 in the G1/S transition and CDK1 in the G2/M transition.

Induction of Apoptosis

Beyond cytostatic effects, this compound can also induce programmed cell death, or apoptosis, in cancer cells. Inhibition of CDK2 has been shown to be a necessary component for the execution of apoptosis in some cellular contexts.[6] The mechanism involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that CDK2 activity is downstream of caspase activation and is required for the morphological changes associated with apoptosis, such as chromatin condensation.[1][6] The inhibition of CDK2 can lead to the downregulation of anti-apoptotic proteins, further sensitizing cells to apoptosis.

Impact on Signaling Pathways

The biological effects of this compound are mediated through its modulation of key cancer-related signaling pathways.

The CDK1/2-Rb-E2F Signaling Pathway

A central pathway regulated by this compound is the Retinoblastoma (Rb) protein pathway. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. CDK2, in complex with cyclin E, phosphorylates Rb, leading to the release of E2F and cell cycle progression. By inhibiting CDK2, this compound prevents the phosphorylation of Rb, thus maintaining its inhibitory grip on E2F and causing a G1/S arrest.[4] Similarly, CDK1 inhibition by this compound contributes to G2/M arrest by preventing the phosphorylation of various substrates required for mitotic entry.

The Apoptosis Pathway

Inhibition of CDK2 by this compound can trigger the intrinsic apoptotic pathway. This process is often mediated by the activation of caspases. CDK2 inhibition can lead to the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and other CDK inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.[8]

-

Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.[8]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Rb Phosphorylation

This method is used to detect the phosphorylation status of the Retinoblastoma protein.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Rb and anti-total-Rb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Rb for normalization.

Conclusion

This compound is a potent and selective inhibitor of CDK1 and CDK2 that demonstrates significant anti-cancer activity in a variety of cancer cell lines. Its ability to induce cell cycle arrest and apoptosis through the modulation of the Rb and caspase signaling pathways makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biological effects of this compound and other CDK inhibitors.

References

- 1. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 3. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Caspase-dependent Cdk activity is a requisite effector of apoptotic death events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

NU6102: A Potent Inhibitor of Cyclin-Dependent Kinases 1 and 2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU6102 is a synthetic, cell-permeable purine (B94841) derivative that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on the cell cycle and cancer cell proliferation. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound, with the chemical name O6-Cyclohexylmethyl-2-(4-sulfamoylanilino)purine, is a well-characterized small molecule inhibitor. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 444722-95-6[1][2][3][4] |

| Molecular Formula | C₁₈H₂₂N₆O₃S[1][2] |

| Molecular Weight | 402.47 g/mol [1][2] |

| Appearance | White to yellow solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Selectivity

This compound functions as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3 complexes.[1] Its inhibitory activity is highly selective for these two CDKs over other kinases, as demonstrated by in vitro kinase assays.

| Kinase Target | IC₅₀ (nM) |

| CDK2/cyclin A3 | 5.4[1] |

| CDK1/cyclin B | 9.5[1] |

| ROCKII | 600[1] |

| PDK1 | 800[1] |

| DYRK1A | 900[1] |

| CDK4/D1 | 1600[1] |

The mechanism of action involves this compound binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.

Biological Effects

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in a phase-dependent manner. In asynchronously growing cancer cell lines, treatment with this compound leads to a G2/M phase arrest. In contrast, when cells are synchronized and then released from serum starvation, this compound causes a G1/S phase arrest. This demonstrates its role in disrupting the normal progression of the cell cycle at critical checkpoints.

Anti-proliferative Activity

This compound exhibits anti-proliferative properties against various cancer cell lines. The growth inhibitory effects are quantified by GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (lethal concentration for 50% of cells) values.

| Cell Line | GI₅₀ (µM) | LC₅₀ (µM) |

| MCF-7 (Breast Carcinoma) | 8 | Not Reported |

| SKUT-1B (Uterine Sarcoma) | Not Reported | 2.6 (24h exposure)[1] |

The anti-proliferative effects are linked to the inhibition of CDK1 and CDK2, which leads to the downstream inhibition of retinoblastoma protein (Rb) phosphorylation.

Experimental Protocols

The following are general methodologies for key experiments involving CDK inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of this compound on CDK1/2 kinase activity.

-

Reaction Setup: In a microplate, combine the purified active CDK1/cyclin B or CDK2/cyclin A3 enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP (can be radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

-

Detection: The amount of phosphorylated substrate can be quantified. If using radiolabeled ATP, this can be done by SDS-PAGE followed by autoradiography or by using a scintillation counter. Non-radioactive methods often employ antibodies specific to the phosphorylated substrate or luminescence-based ATP detection kits.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies

While this compound itself has limited solubility, a water-soluble prodrug, NU6301, has been developed for in vivo applications. NU6301 is rapidly converted to this compound in plasma. In mouse xenograft models using SKUT-1B tumor cells, administration of NU6301 led to tumor growth delay and inhibition of Rb phosphorylation in the tumor tissue, demonstrating the in vivo efficacy of this compound.

Conclusion

This compound is a valuable research tool for studying the roles of CDK1 and CDK2 in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. Its high potency and selectivity make it a precise instrument for dissecting the complex signaling pathways governed by these key kinases. The information and protocols provided in this guide are intended to support researchers in effectively utilizing this compound in their studies.

References

- 1. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchtweet.com [researchtweet.com]

- 3. Retinoblastoma Protein Contains a C-terminal Motif That Targets It for Phosphorylation by Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to NU6102 and other Purine-Based CDK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purine-based cyclin-dependent kinase (CDK) inhibitor, NU6102, and compares its activity with other notable purine-based CDK inhibitors, roscovitine (B1683857) and olomoucine (B1683950). This document details their mechanism of action, inhibitory profiles, and the experimental methodologies used for their characterization.

Introduction to Purine-Based CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Purine (B94841) analogs have emerged as a significant class of CDK inhibitors, acting as ATP-competitive inhibitors that bind to the kinase domain of CDKs.[2] This guide focuses on this compound, a potent CDK inhibitor, and provides a comparative analysis with the well-characterized purine-based inhibitors roscovitine and olomoucine.[3][4][5]

Chemical Structures

The chemical structures of this compound, roscovitine, and olomoucine are presented below. All three compounds share a common purine scaffold.

-

This compound : O6-Cyclohexylmethoxy-2-(4'-sulphamoylanilino) purine[6][7]

-

Roscovitine : 2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine[8]

-

Olomoucine : 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol[9]

Comparative Inhibitory Activity

The inhibitory activity of this compound, roscovitine, and olomoucine against a panel of CDKs and other kinases is summarized in the table below. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | This compound IC50 | Roscovitine IC50 | Olomoucine IC50 |

| CDK1/cyclin B | 9.5 nM[3][5] | 0.65 µM[3][10] | 7 µM[4][11] |

| CDK2/cyclin A | 5.4 nM[3][5] | 0.7 µM[3] | 7 µM[4] |

| CDK2/cyclin E | Not Reported | 0.7 µM[3] | 7 µM[4] |

| CDK4/cyclin D1 | 1.6 µM[3][5] | >100 µM[3] | 19.8 µM |

| CDK5/p35 | Not Reported | 0.16 - 0.2 µM[10] | 3 µM[4] |

| CDK7/cyclin H | Not Reported | 0.49 µM | 0.45 µM |

| CDK9/cyclin T | Not Reported | Not Reported | 0.06 µM |

| DYRK1A | 0.9 µM[3][5] | Not Reported | Not Reported |

| PDK1 | 0.8 µM[3][5] | Not Reported | Not Reported |

| ROCKII | 0.6 µM[3][5] | Not Reported | Not Reported |

| ERK1/p44 MAPK | Not Reported | 34 µM[3] | 25 µM[4] |

| ERK2 | Not Reported | 14 µM[3] | Not Reported |

Signaling Pathways and Mechanism of Action

Purine-based CDK inhibitors exert their effects by competitively binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates. This inhibition disrupts the normal progression of the cell cycle. The primary mechanism involves the inhibition of CDK2, which is crucial for the G1/S phase transition, and CDK1, which is essential for the G2/M transition.

The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest. Inhibition of CDK1 leads to a G2/M arrest.[3] this compound has been shown to induce a G2 arrest in SKUT-1B cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of purine-based CDK inhibitors, with a focus on this compound.

This protocol is a general representation of how the inhibitory activity of compounds like this compound is determined. Specific details may vary based on the kinase and substrate.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., CDK2/cyclin A), a suitable substrate (e.g., Histone H1), and the kinase assay buffer.

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Start the kinase reaction by adding ATP, typically including a radioactive isotope like [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop reagent, such as EDTA, which chelates the Mg²⁺ ions required for kinase activity.

-

Quantification: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells (e.g., SKUT-1B) in a 96-well plate and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the CDK inhibitor (e.g., this compound, 0-30 µM) for a specified period (e.g., 24 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This technique is used to assess the phosphorylation status of key CDK substrates like the Retinoblastoma protein (Rb).

Protocol:

-

Cell Treatment and Lysis: Treat cells with the CDK inhibitor as described in the cell viability assay. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[11]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane with an antibody against the total protein as a loading control.[11]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[11]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.[11]

Conclusion

This compound is a potent and selective inhibitor of CDK1 and CDK2, demonstrating greater efficacy than earlier purine-based inhibitors like roscovitine and olomoucine against these key cell cycle regulators. The experimental protocols detailed in this guide provide a framework for the characterization of such inhibitors. The continued development and study of purine-based CDK inhibitors hold significant promise for the advancement of cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.jp [promega.jp]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Activation of the NU6102 Prodrug, NU6301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, activation, and biological activity of NU6301, a water-soluble prodrug of the potent cyclin-dependent kinase (CDK) inhibitor, NU6102. This document details the rationale behind the prodrug approach, the synthetic strategy for NU6301, its mechanism of activation, and the subsequent cellular effects of the active compound, this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction to this compound and the Prodrug Strategy

This compound, with the chemical name O⁶-cyclohexylmethyl-2-(4'-sulphamoylanilino)purine, is a potent and selective inhibitor of CDK1 and CDK2.[1][2] These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Specifically, this compound demonstrates high affinity for CDK1/cyclin B and CDK2/cyclin A3 complexes, which are essential for the G2/M and G1/S transitions of the cell cycle, respectively.[2][4] Despite its potent anti-proliferative properties, this compound suffers from limited aqueous solubility, which hinders its clinical development and in vivo administration.[2]

To overcome this limitation, a water-soluble prodrug, NU6301, was developed.[5] NU6301 is the N-acetyl derivative of this compound, identified as N-Acetyl-4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-benzenesulfonamide potassium salt. This modification significantly enhances the compound's solubility, allowing for effective in vivo administration. The prodrug is designed to be rapidly converted to the active drug, this compound, in the physiological environment.[3][5]

Synthesis of NU6301 from this compound

Generalized Synthetic Workflow

The logical workflow for the synthesis of NU6301 from this compound is depicted in the following diagram.

Activation of the Prodrug NU6301

The efficacy of NU6301 as a prodrug lies in its efficient conversion to the active inhibitor, this compound, in vivo. This activation is a critical step for the therapeutic action of the compound.

Mechanism of Activation

NU6301 is designed to be stable in aqueous solution but susceptible to enzymatic hydrolysis in a biological environment. The activation mechanism involves the cleavage of the N-acetyl bond on the sulfonamide moiety, releasing this compound. This hydrolysis is likely mediated by plasma esterases or amidases.[8] In vivo studies in mice have demonstrated that NU6301 is rapidly converted to this compound following administration.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its prodrug NU6301, providing a basis for the evaluation of their preclinical efficacy.

In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| CDK1/cyclin B | 9.5 | [2][4] |

| CDK2/cyclin A3 | 5.4 | [2][4] |

| CDK4 | 1600 | [2][4] |

| DYRK1A | 900 | [2][4] |

| PDK1 | 800 | [2][4] |

| ROCKII | 600 | [2][4] |

Cellular Activity of this compound

| Cell Line | Assay Type | Value (µM) | Exposure Time | Reference(s) |

| SKUT-1B | LC₅₀ | 2.6 | 24 hours | [5] |

| CDK2 WT MEFs | GI₅₀ | 14 | Not specified | [5] |

| CDK2 KO MEFs | GI₅₀ | >30 | Not specified | [5] |

| MCF-7 | GI₅₀ | 8 | Not specified | [4] |

In Vivo Pharmacokinetics of NU6301 and this compound

| Administration Route (NU6301) | Dose (mg/kg) | Peak Plasma [this compound] (µM) | Time to Peak | Reference(s) |

| Intravenous (i.v.) | Not specified | 12 | 5 minutes | [3] |

| Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [3] |

| Administration Route (this compound) | Max. Dose (mg/kg) | Peak Plasma [this compound] (µM) | Reference(s) |

| Intravenous (i.v.) | 1 | 0.92 | [2] |

Signaling Pathway of this compound Action

This compound exerts its anti-proliferative effects by inhibiting CDK1 and CDK2, which are key regulators of cell cycle progression. The primary downstream target of these CDKs is the Retinoblastoma protein (pRb). Inhibition of CDK1/2 by this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and cell cycle progression, ultimately leading to cell cycle arrest.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NU6301 and this compound.

Synthesis of NU6301 (General Protocol)

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base like 4-dimethylaminopyridine, DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Potassium hydroxide (B78521) or potassium carbonate

Procedure:

-

Dissolve this compound in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (or DMAP) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude N-acetylated product (NU6301) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

-

To form the potassium salt, dissolve the purified NU6301 in a suitable solvent like ethanol or methanol and add an equimolar amount of a potassium base (e.g., KOH or K2CO3) dissolved in a minimal amount of water or alcohol.

-

Stir the mixture until salt formation is complete, which can be monitored by the precipitation of the salt or by analytical techniques.

-

Isolate the NU6301 potassium salt by filtration or by evaporation of the solvent.

In Vitro CDK2 Kinase Inhibition Assay

Materials:

-

Recombinant active CDK2/Cyclin A3 enzyme complex

-

Histone H1 (as substrate)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or other suitable capture membrane (for radioactive assays)

-

Scintillation counter or luminescence plate reader

Procedure (Radiometric Assay):

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the CDK2/Cyclin A3 enzyme and Histone H1 substrate to each well.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Growth Inhibition (GI₅₀) Assay

Materials:

-

Cancer cell line of interest (e.g., SKUT-1B)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) or other cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Trichloroacetic acid (TCA) (for SRB assay)

-

Tris base solution (for SRB assay)

-

Plate reader

Procedure (SRB Assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

The following day, treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye by adding Tris base solution to each well.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration. The GI₅₀ is the concentration of the drug that causes a 50% reduction in the net protein increase (as measured by SRB staining) in treated cells compared to control cells.

Conclusion

The development of the water-soluble prodrug NU6301 represents a significant advancement in the preclinical evaluation of the potent CDK inhibitor this compound. The N-acetylation strategy effectively addresses the solubility limitations of the parent compound, enabling robust in vivo studies. The rapid and efficient conversion of NU6301 to this compound in the plasma ensures that the therapeutic efficacy of the active drug is maintained. The detailed understanding of its synthesis, activation, and mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and development of this promising anti-cancer agent.

References

- 1. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cdk1/2 Inhibitor II, this compound The Cdk1/2 Inhibitor II, this compound, also referenced under CAS 444722-95-6, controls the biological activity of Cdk1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 444722-95-6 [sigmaaldrich.com]

- 5. Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor this compound and a water soluble prodrug NU6301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of N-acylsulfonamide and N-acylsulfonylurea prodrugs of a prostacyclin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: NU6102 Cell Culture Treatment Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

NU6102 is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating high selectivity for CDK1 and CDK2.[1][2] CDKs are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[3][4] this compound inhibits CDK1/cyclin B and CDK2/cyclin A3 complexes in the nanomolar range, making it a valuable tool for studying cell cycle control and a potential anti-proliferative agent for cancer research.[2] These application notes provide a detailed protocol for the use of this compound in cell culture, including its mechanism of action, quantitative data on its efficacy, and step-by-step experimental procedures.

Mechanism of Action

This compound primarily exerts its anti-proliferative effects by targeting key regulators of the cell cycle. It competitively binds to the ATP pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates.[2][5] Inhibition of CDK2 (complexed with cyclin E or cyclin A) blocks the G1/S phase transition and progression through S phase, primarily by preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][6][7] Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. Inhibition of CDK1 (complexed with cyclin B) leads to arrest at the G2/M transition.[1][8] The cellular outcome of this compound treatment is typically cell cycle arrest, inhibition of cell growth, and in some cases, cytotoxicity.[1][6]

Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various kinases and cell lines. The data highlights its potency and selectivity for CDK1 and CDK2.

| Target / Cell Line | Parameter | Value | Reference |

| Biochemical Assays | |||

| CDK2/cyclin A3 | IC₅₀ | 5.4 nM | [1] |

| CDK1/cyclin B | IC₅₀ | 9.5 nM | [1] |

| CDK4/D1 | IC₅₀ | 1.6 µM | [2] |

| DYRK1A | IC₅₀ | 0.9 µM | |

| PDK1 | IC₅₀ | 0.8 µM | |

| ROCKII | IC₅₀ | 0.6 µM | [2] |

| Cell-Based Assays | |||

| SKUT-1B (Uterine Sarcoma) | LC₅₀ (24h) | 2.6 µM | [1][6][9] |

| MCF-7 (Breast Cancer) | GI₅₀ | 8 µM | [2] |

| CDK2 WT MEFs | GI₅₀ | 14 µM | [1][6] |

| CDK2 KO MEFs | GI₅₀ | >30 µM | [1][6] |

-

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

-

LC₅₀: The concentration of a drug that is lethal to 50% of the cells.

-

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (M.W. 402.5 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO up to 50 mM. To prepare a 10 mM stock solution, dissolve 4.025 mg of this compound powder in 1 mL of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Keep protected from light and air.

General Protocol for Cell Treatment

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Multi-well plates (e.g., 96-well for viability, 6-well for cell cycle)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation for 18-24 hours.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 30 µM.[1]

-

Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of this compound used. This is typically ≤0.1%.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the cell type and experimental endpoint.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or cytostatic effects of this compound.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695), ice-cold

-

Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-